5-Methoxyquinolin-2-amine
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Overview
Description
5-Methoxyquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a methoxy group at the 5-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyquinolin-2-amine typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl₃) as a catalyst and solvent . The intermediate product, 8-bromo-2,4-dichloro-5-methoxyquinoline, is then subjected to further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry approaches to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methoxyquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyquinolin-2-amine, particularly as an EZH2 inhibitor, involves the binding of the compound to the active site of the enzyme. This binding inhibits the methylation of histone H3 at lysine 27 (H3K27), leading to the repression of gene transcription. The inhibition of EZH2 activity has been shown to decrease the viability of certain cancer cell lines, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyquinoline: Lacks the amine group at the 2-position.
2-Aminoquinoline: Lacks the methoxy group at the 5-position.
5-Methoxy-2-methylquinoline: Has a methyl group instead of an amine group at the 2-position.
Uniqueness
5-Methoxyquinolin-2-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and potential therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methoxyquinolin-2-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3,(H2,11,12) |
InChI Key |
GJIWCNOAVYRNIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)N |
Origin of Product |
United States |
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